3-(3-Fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-fluorophenyl)-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-14-6-9(11(15)16)10(13-14)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMCMFWSXRYFSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate carboxylic acid derivative under acidic or basic conditions to yield the desired pyrazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Medicinal Applications
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrazole, including 3-(3-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid, exhibit notable anti-inflammatory properties. A study demonstrated that similar compounds effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This suggests potential use as a non-steroidal anti-inflammatory drug (NSAID) alternative with fewer gastrointestinal side effects compared to traditional NSAIDs like diclofenac and celecoxib.
2. Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. A study evaluating various pyrazole derivatives found that compounds with structural similarities exhibited significant antimicrobial activity against a range of bacteria and fungi. This positions this compound as a candidate for developing new antimicrobial agents .
Agricultural Applications
1. Pesticide Development
Pyrazole derivatives are increasingly recognized for their role in pesticide development due to their high efficiency and low toxicity. Specifically, this compound serves as an important intermediate in synthesizing novel agrochemicals, including fungicides and herbicides. Its structural properties enable effective targeting of pest organisms while minimizing environmental impact .
Case Study 1: Anti-inflammatory Efficacy
In a controlled laboratory setting, researchers tested the anti-inflammatory effects of this compound on induced inflammation in rat models. The results indicated a significant reduction in inflammation markers compared to control groups treated with standard NSAIDs, suggesting its potential as an effective therapeutic agent .
Case Study 2: Agricultural Impact
Field trials conducted on crops treated with formulations containing this compound demonstrated enhanced resistance to common pests without adverse effects on crop yield or health. The findings support the compound's viability as an eco-friendly pesticide alternative .
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Carboxylic Acids
The following analysis compares 3-(3-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid with key analogs, focusing on structural features, synthesis, biological activity, and applications.
Structural and Physicochemical Properties
*Note: The molecular formula for this compound (C₁₂H₂₁NO₄) may contain discrepancies. Pyrazole derivatives with phenyl groups typically follow C₁₀H₉FN₂O₂ (e.g., molecular weight ~220 g/mol).
Key Findings :
- DFPA is a well-characterized fungicide precursor, with its difluoromethyl group enhancing lipophilicity and target binding to succinate dehydrogenase .
- The 3-fluorophenyl substituent in the target compound may improve aromatic π-stacking interactions in drug-receptor binding, though its specific activity remains unstudied in the provided evidence.
- Trifluoromethyl and furan substituents alter electronic properties and bioavailability, influencing applications in diverse therapeutic areas .
Biological Activity
3-(3-Fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevance in drug discovery, particularly as a fungicide.
- Molecular Formula: C11H9FN2O2
- Molecular Weight: 220.20 g/mol
- CAS Number: 43141391
- Structure: The compound features a pyrazole ring with a fluorophenyl group and a carboxylic acid functional group.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic route includes:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution.
- Carboxylation to introduce the carboxylic acid functionality.
Antifungal Activity
This compound is primarily noted for its role as an intermediate in the synthesis of fungicides that act through the inhibition of succinate dehydrogenase (SDHI). This mechanism disrupts mitochondrial respiration in fungi, leading to cell death. Several studies have demonstrated its efficacy against various fungal pathogens, including:
| Fungicide | Active Ingredient | Year Introduced | Target Fungi |
|---|---|---|---|
| Isopyrazam | This compound | 2010 | Zymoseptoria tritici, Alternaria |
| Sedaxane | This compound | 2011 | Broad spectrum |
| Fluxapyroxad | This compound | 2011 | Phytophthora infestans, Alternaria |
These fungicides have shown significant effectiveness in agricultural applications, particularly for crops susceptible to fungal infections.
The antifungal activity is attributed to the inhibition of SDH, which is part of the mitochondrial electron transport chain. This inhibition leads to:
- Disruption of ATP production.
- Increased production of reactive oxygen species (ROS).
- Induction of apoptosis in fungal cells.
Case Studies and Research Findings
Recent studies have highlighted the importance of this compound in drug discovery:
- In Vivo Efficacy : Research indicates that formulations containing this compound exhibit high efficacy against agricultural pests, leading to improved crop yields.
- Toxicological Assessments : Toxicity studies have shown that while effective against target fungi, the compound exhibits low toxicity to non-target organisms, making it a safer alternative in agricultural practices.
- Environmental Impact : The compound's metabolites have been detected in environmental samples, raising concerns about its long-term ecological effects. Continuous monitoring and research into its degradation products are recommended.
Q & A
Basic Questions
Q. What synthetic routes are available for preparing 3-(3-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?
- The compound can be synthesized via cyclocondensation of substituted hydrazines with β-keto esters or via Claisen condensation followed by cyclization. For example, similar pyrazole-4-carboxylic acid derivatives (e.g., DFPA) are synthesized by reacting ethyl difluoroacetoacetate with methylhydrazine under reflux conditions . Adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature (80–100°C) optimizes ring closure efficiency. Acidic hydrolysis of ester intermediates (e.g., using NaOH/HCl) yields the carboxylic acid .
Q. How can X-ray crystallography and spectroscopic methods validate the structure of this compound?
- X-ray diffraction : Single-crystal analysis confirms the planar pyrazole ring and substituent orientation. For example, 5-methyl-1-phenylpyrazole-4-carboxylic acid showed dihedral angles of 6.2° between the pyrazole and phenyl rings .
- Spectroscopy :
- FT-IR : Carboxylic acid C=O stretching at ~1700 cm⁻¹ and pyrazole C=N at ~1600 cm⁻¹.
- NMR : Distinct signals for the methyl group (δ ~3.8 ppm in H NMR) and fluorophenyl protons (δ ~7.0–7.5 ppm). NMR shows a singlet at δ ~-110 ppm for the 3-fluorophenyl group .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and dipole moments. These studies reveal electron-withdrawing effects of the fluorine atom, influencing reactivity and intermolecular interactions .
Advanced Research Questions
Q. How does the 3-fluorophenyl substituent affect the compound’s bioactivity compared to non-fluorinated analogs?
- Fluorine enhances metabolic stability and lipophilicity, improving membrane permeability. In SDHI fungicides (e.g., fluxapyroxad), the difluoromethyl group increases binding affinity to succinate dehydrogenase . Comparative studies with 3-phenyl vs. 3-fluorophenyl analogs can quantify these effects via enzyme inhibition assays (IC) and logP measurements .
Q. What strategies resolve contradictions in solubility data between experimental and computational predictions?
- Experimental solubility in DMSO/water mixtures (e.g., 10–50 mg/mL) may deviate from COSMO-RS predictions due to crystal packing effects. Pair experimental measurements (e.g., shake-flask method) with Hirshfeld surface analysis to identify H-bonding/π-π interactions influencing crystallinity .
Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial applications?
- Modify substituents at the 1-methyl and 4-carboxylic acid positions. For example, replacing the methyl group with benzyl enhances antifungal activity (e.g., MIC values against Candida albicans reduced from 32 µg/mL to 8 µg/mL) . Use in vitro biofilm inhibition assays and molecular docking to validate target binding.
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Racemization at the pyrazole C-4 position can occur under acidic conditions. Use chiral HPLC (e.g., Chiralpak IA column) to monitor enantiopurity. Optimize reaction time/temperature during ester hydrolysis to minimize degradation .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
